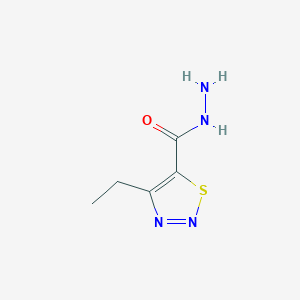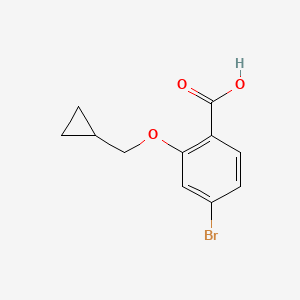
4-Bromo-2-(cyclopropylmethoxy)benzoic acid
Overview
Description
4-Bromo-2-(cyclopropylmethoxy)benzoic acid is an aromatic compound featuring a bromine atom and a cyclopropylmethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopropylmethoxy)benzoic acid typically involves the bromination of 2-cyclopropylmethoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoic acid moiety can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of cyclopropylmethoxybenzoic acid derivatives with oxidized functional groups.
Reduction: Formation of cyclopropylmethoxybenzyl alcohol or aldehyde derivatives.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethoxy)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclopropylmethoxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure with a methoxy group at a different position.
4-Bromo-2-ethoxybenzoic acid: Similar structure with an ethoxy group instead of a cyclopropylmethoxy group.
Uniqueness: 4-Bromo-2-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNVFCEEJBATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1465353.png)
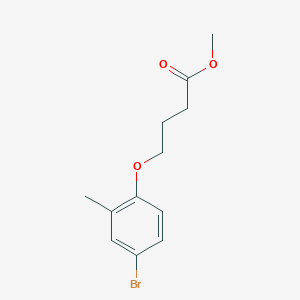
![Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate](/img/new.no-structure.jpg)
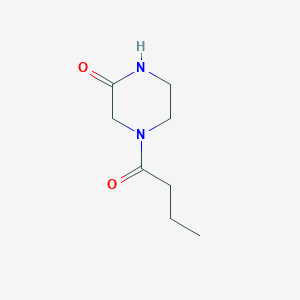
![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465360.png)
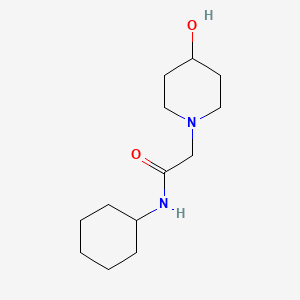
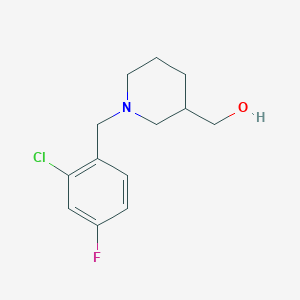

![2-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465368.png)
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)

